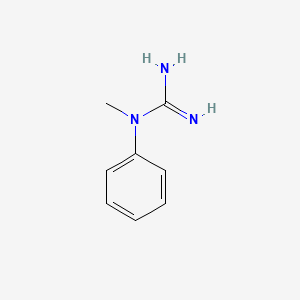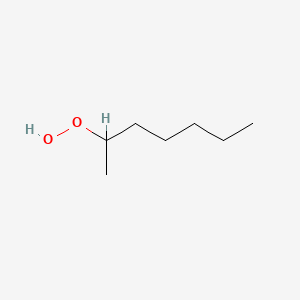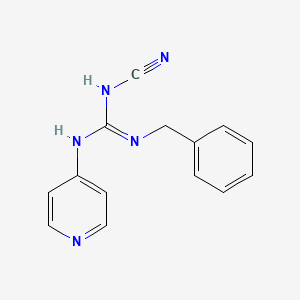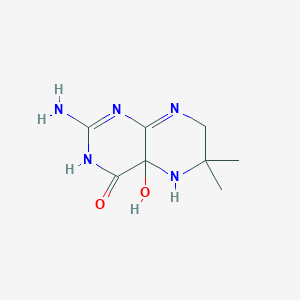
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one is a polycyclic aromatic compound containing a pterin moiety. This compound consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of glucose and piperidine in ethanol under an argon atmosphere. The reaction mixture is then heated with acetic acid, followed by extraction with ethyl acetate and purification using column chromatography and high vacuum distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropteridines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethylpterin: A derivative of folic acid used as a biomarker for cancer diagnosis.
2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine: Another pteridine derivative with similar chemical properties.
Uniqueness
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C8H13N5O2 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H13N5O2/c1-7(2)3-10-4-8(15,13-7)5(14)12-6(9)11-4/h13,15H,3H2,1-2H3,(H3,9,10,11,12,14) |
Clave InChI |
QKOOVICOCLIIKH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN=C2C(N1)(C(=O)NC(=N2)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
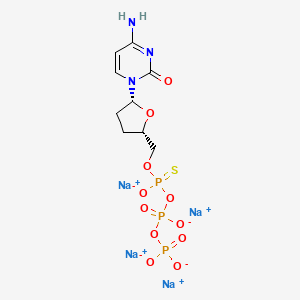
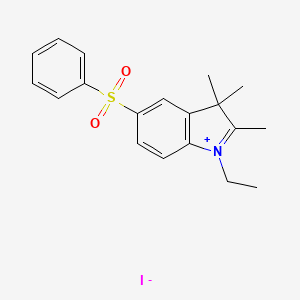
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
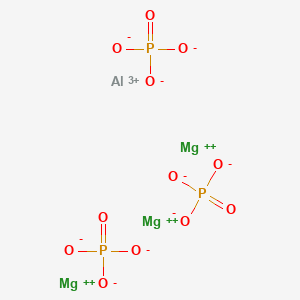
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
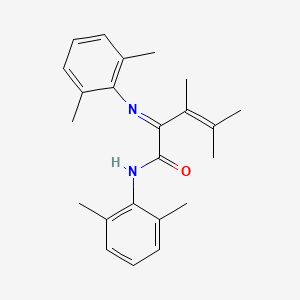
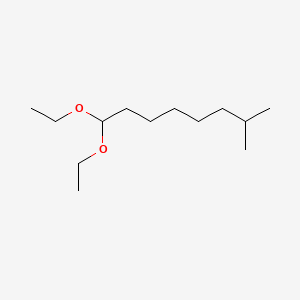
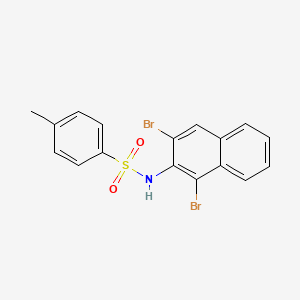

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
